Cas no 7383-98-4 (1,2-Benzenediamine,N1-(1-methylpropyl)-N2-phenyl-)
7383-98-4 structure
Product Name:1,2-Benzenediamine,N1-(1-methylpropyl)-N2-phenyl-
CAS-nummer:7383-98-4
MF:C16H20N2
MW:240.343403816223
CID:577222
PubChem ID:110979
Update Time:2025-04-19
1,2-Benzenediamine,N1-(1-methylpropyl)-N2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediamine,N1-(1-methylpropyl)-N2-phenyl-
- 2-N-butan-2-yl-1-N-phenylbenzene-1,2-diamine
- N-(1-methylpropyl)-N'-phenylbenzene-1,2-diamine
- N-(butan-2-yl)-N'-phenylbenzene-1,2-diamine
- N~1~-(Butan-2-yl)-N~2~-phenylbenzene-1,2-diamine
- SCHEMBL3690060
- EINECS 230-959-2
- 7383-98-4
- DTXSID60994951
- NS00047677
-
- Inchi: 1S/C16H20N2/c1-3-13(2)17-15-11-7-8-12-16(15)18-14-9-5-4-6-10-14/h4-13,17-18H,3H2,1-2H3
- InChI-sleutel: OWHWHWGFYMLSTN-UHFFFAOYSA-N
- LACHT: N(C1C=CC=CC=1NC1C=CC=CC=1)C(C)CC
Berekende eigenschappen
- Exacte massa: 240.1628
- Monoisotopische massa: 240.162648646g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 223
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 24.1Ų
Experimentele eigenschappen
- Dichtheid: 1.068
- Kookpunt: 373.8°C at 760 mmHg
- Vlampunt: 220.6°C
- Brekindex: 1.621
- PSA: 24.06
1,2-Benzenediamine,N1-(1-methylpropyl)-N2-phenyl- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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